molecular formula C15H10O3 B13140418 1-Hydroxy-8-methylanthracene-9,10-dione

1-Hydroxy-8-methylanthracene-9,10-dione

Cat. No.: B13140418
M. Wt: 238.24 g/mol
InChI Key: GTCFPJCRRNVVCZ-UHFFFAOYSA-N
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Description

1-Hydroxy-8-methylanthracene-9,10-dione is an anthraquinone derivative characterized by its unique chemical structure, which includes a hydroxyl group at the first position and a methyl group at the eighth position on the anthracene ring. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-8-methylanthracene-9,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by oxidation to introduce the quinone functionality . Another approach involves the use of molecular iodine as a catalyst under microwave radiation to achieve high yields .

Industrial Production Methods: Industrial production of anthraquinone derivatives, including this compound, often employs large-scale cyclization and oxidation reactions. These processes are optimized for high efficiency and yield, utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-8-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-8-methylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Hydroxy-3-methylanthracene-9,10-dione
  • 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
  • 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione (Emodin)

Uniqueness: 1-Hydroxy-8-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives. Its hydroxyl and methyl groups at specific positions influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-8-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)15(18)13-10(14(9)17)6-3-7-11(13)16/h2-7,16H,1H3

InChI Key

GTCFPJCRRNVVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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